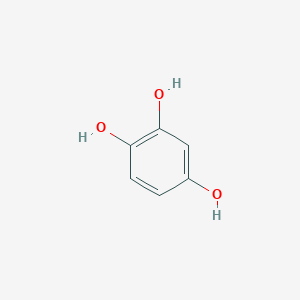

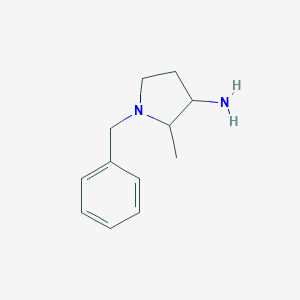

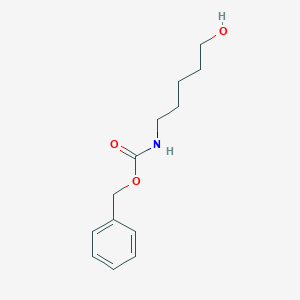

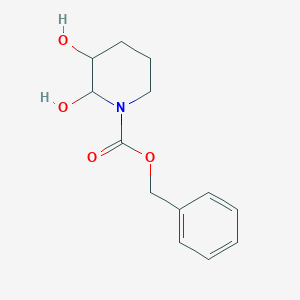

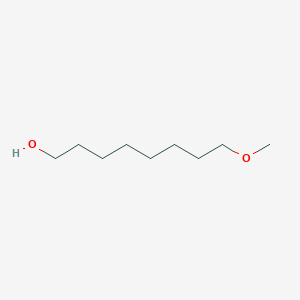

1-Benzyl-2-methylpyrrolidin-3-amine

説明

Synthesis Analysis

1-Benzyl-2-methylpyrrolidin-3-amine can be synthesized through various methods, including the use of 2-benzylpyrrolidine-substituted aryloxypropanols as demonstrated in calcium-sensing receptor antagonists (Wu Yang et al., 2005). Additionally, the synthesis of related compounds, such as 1-benzyl-3,3-dimethyl-5-methylenepyrrolidine-2,4-dione, involves steps like dimethylations and cyclization with benzylamine (N. Jumali et al., 2017).

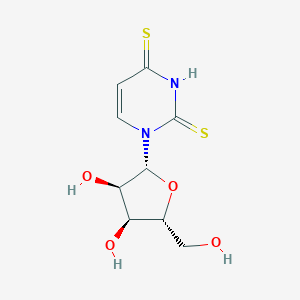

Molecular Structure Analysis

The molecular structure of compounds similar to 1-Benzyl-2-methylpyrrolidin-3-amine, such as N-Benzyl-3-methylenepyrrolidin-2-one, has been studied, revealing configurations like isotactic microstructures (K. Neuhaus & H. Ritter, 2015). The structural analysis of related benzylamine compounds has also been performed, showing the importance of hydrogen bonding in their crystal structures (Luke R. Odell et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving 1-Benzyl-2-methylpyrrolidin-3-amine or its analogues often lead to various derivatives with distinct properties. For example, the reaction of 1-benzylpyrrolidine with rabbit liver microsomal preparations in the presence of cyanide ion leads to the formation of several cyano adducts (B. Ho & N. Castagnoli, 1980).

Physical Properties Analysis

The physical properties of compounds like 1-Benzyl-2-methylpyrrolidin-3-amine are often investigated through studies of related compounds. For instance, the glass transition temperature of poly(N-benzyl-3-methylenepyrrolidin-2-one), a related polymer, was found to be 124 °C (K. Neuhaus & H. Ritter, 2015).

Chemical Properties Analysis

The chemical properties of 1-Benzyl-2-methylpyrrolidin-3-amine derivatives are diverse, depending on their structural modifications. For example, N-substituted-3-arylpyrrolidines exhibit significant affinity toward serotonin 1A receptors, indicating their potential as antianxiety and antidepressant agents (K. Ahn et al., 1999).

科学的研究の応用

A substituted 2-benzylpyrrolidine, similar to 1-Benzyl-2-methylpyrrolidin-3-amine, has shown potential as a calcium-sensing receptor antagonist with a better human ether-a-go-go related gene profile than NPS-2143 (Wu Yang et al., 2005).

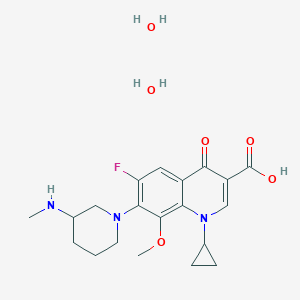

A novel, cost-effective method for synthesizing 2-pyridine substituted benzylamine using iron catalysis has been developed, benefiting medicinal chemistry and drug discovery (Hillol Khatua et al., 2022).

Compounds related to 1-Benzyl-2-methylpyrrolidin-3-amine are used as sensitive derivatization reagents for carboxylic acids, enabling the accurate determination of free fatty acids and ibuprofen in human plasma (H. Morita & M. Konishi, 2002).

3MLF, a derivative, promotes the conversion of benzylamine to N-benzylbenzaldimine, offering a potential model for monoamine oxidase catalysis (Jong Man Kim et al., 1993).

A new route to synthesize trans 2,5-dialkylpyrrolidines, components of fire ant venom, using benzylic amines and ketoenoates has been presented (F. Dumas & J. D'angelo, 1992).

In the study of the reduction of 1-benzyl-3-carbamoylpyridinium ion, the mechanism involves a covalently bound adduct with formate (A. Ohno et al., 1984).

Chiral quaternary benzophenone hydrazonium salt derivatives, related to 1-Benzyl-2-methylpyrrolidin-3-amine, are used as catalysts in enantioselective phase-transfer alkylation of imines (J. Eddine & M. Cherqaoui, 1995).

A novel benzoylation procedure for biogenic amines, offering improved reliability in various parameters, has been developed (Ö. Özdestan & A. Üren, 2009).

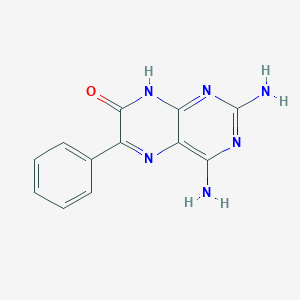

ABT-888, a derivative, is a potent PARP inhibitor with potential in cancer treatment (T. Penning et al., 2009).

A new method for preparing 3-amino-2-methylpyrrolidines, used to synthesize the antipsychotic emonapride, has been developed (M. D’hooghe et al., 2009).

Safety And Hazards

The safety information available indicates that 1-Benzyl-2-methylpyrrolidin-3-amine is classified under GHS05 (corrosive) and GHS07 (harmful). The hazard statements include H302 (harmful if swallowed), H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) .

将来の方向性

Pyrrolidine derivatives, including 1-Benzyl-2-methylpyrrolidin-3-amine, have significant potential in drug discovery due to their versatile scaffold . They allow efficient exploration of the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring . This makes them promising candidates for the design of new compounds with different biological profiles .

特性

IUPAC Name |

1-benzyl-2-methylpyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-10-12(13)7-8-14(10)9-11-5-3-2-4-6-11/h2-6,10,12H,7-9,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFEGZLNDKUGHQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCN1CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80511765 | |

| Record name | 1-Benzyl-2-methylpyrrolidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80511765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-2-methylpyrrolidin-3-amine | |

CAS RN |

70325-82-5 | |

| Record name | 1-Benzyl-2-methylpyrrolidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80511765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3aS*,7aS*)-Benzyl 2-(bromomethyl)hexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate](/img/structure/B23691.png)

![5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-5-bromo-2'-deoxyuridine](/img/structure/B23724.png)